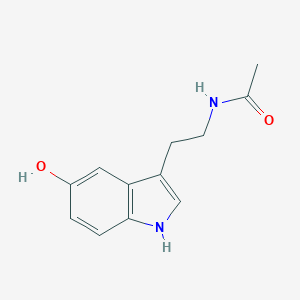

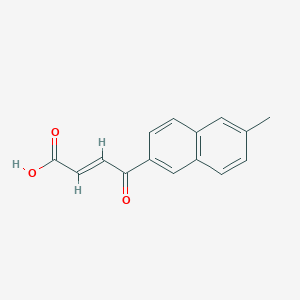

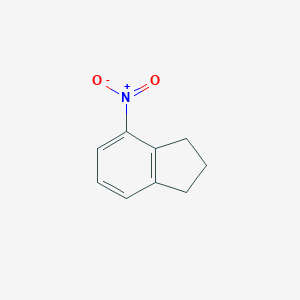

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid

Overview

Description

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MNBA, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MNBA belongs to the class of compounds known as chalcones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Analysis of Thiols by HPLC : This compound enables the rapid and selective determination of biologically important thiols by high-performance liquid chromatography (HPLC). It has applications in identifying substances like N-acetylcysteine and mercaptopropionylglycine (Cavrini et al., 1989).

Identification in Pharmaceutical Formulations : Its methyl ester effectively identifies important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti et al., 1990).

Spectrophotometric and Fluorimetric Determination : It determines aliphatic thiol compounds using spectrophotometric and fluorimetric methods, successfully applied in commercial dosage forms (Cavrini et al., 1988).

TLC of Aliphatic Thiols : When labeled with methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate, aliphatic thiols can be easily separated on TLC silica gel plates, with potential applications in biopharmaceutical and cosmetic industries (Roveri et al., 1993).

Anti-Tumor Activity : Derivatives of 4-oxo-butenoic acid show promising anti-tumor activity against human breast cancer (Miles et al., 1958).

Inhibition of Human Carbonic Anhydrase : Butenoic acid derivatives exhibit strong inhibitory activities against human carbonic anhydrase I and II, offering potential for drug discovery and therapeutic applications (Oktay et al., 2016).

Lewis Acid-Catalyzed Cycloadditions : This compound is involved in the synthesis of substituted 6-methoxycarbonyl-3,4-dihydro-2H-pyrans through Lewis acid-catalyzed hetero-Diels–Alder reactions (Sera et al., 1994).

Potential for Further Synthesis : The Michael adducts formed from 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid show promising biological properties and potential for further synthesis (Wasfy et al., 2002).

Synthesis of Antitumor Antibiotic Intermediates : It's a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Asymmetric Friedel-Crafts Alkylation : The compound is utilized in the asymmetric Friedel-Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes (Faita et al., 2010).

properties

IUPAC Name |

(E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMRODJABLVZTQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid | |

CAS RN |

108011-98-9 | |

| Record name | 4-(6-Methylnapthalen-2-yl)-4-oxobut-2-enoc acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108011989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

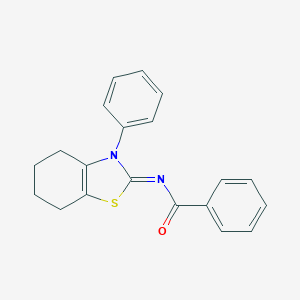

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)